molecular formula C28H20N2O2S B3881431 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid

4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid

Cat. No. B3881431
M. Wt: 448.5 g/mol
InChI Key: PJXQGOPQLHNILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the imidazole family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, this compound has been found to modulate the expression of various genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid exhibits significant biochemical and physiological effects. This compound has been found to inhibit the production of various inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid in lab experiments include its high potency, selectivity, and low toxicity. Additionally, this compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetic properties of this compound to determine its bioavailability and efficacy in vivo.
3. Evaluation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
4. Investigation of the potential of this compound as a lead compound for the development of new antibiotics.
5. Investigation of the mechanism of action of this compound to better understand its pharmacological effects.
In conclusion, 4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid is a promising compound with potential applications in the field of medicine. This compound exhibits significant anti-inflammatory, antioxidant, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2S/c31-28(32)22-13-11-21(12-14-22)27-29-25(19-7-3-1-4-8-19)26(30-27)20-15-17-24(18-16-20)33-23-9-5-2-6-10-23/h1-18H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQGOPQLHNILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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